cis-3-Oxabicyclo[3.1.0]hexane-6-methanol

Stereochemistry Diastereomer Separation Chiral Building Blocks

cis-3-Oxabicyclo[3.1.0]hexane-6-methanol (CAS 135577-15-0, also indexed as the single enantiomer CAS 135637-92-2) is a bicyclic organic compound belonging to the 3-oxabicyclo[3.1.0]hexane class. Its molecular formula is C₆H₁₀O₂ with a molecular weight of 114.14 g/mol.

Molecular Formula C6H10O2
Molecular Weight 114.14 g/mol
CAS No. 135577-15-0
Cat. No. B1375064
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-3-Oxabicyclo[3.1.0]hexane-6-methanol
CAS135577-15-0
Molecular FormulaC6H10O2
Molecular Weight114.14 g/mol
Structural Identifiers
SMILESC1C2C(C2CO)CO1
InChIInChI=1S/C6H10O2/c7-1-4-5-2-8-3-6(4)5/h4-7H,1-3H2/t4?,5-,6+
InChIKeyFUSRDACVJSHHNA-GOHHTPAQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





cis-3-Oxabicyclo[3.1.0]hexane-6-methanol (CAS 135577-15-0): A Structurally Defined Bicyclic Ether-Alcohol Building Block


cis-3-Oxabicyclo[3.1.0]hexane-6-methanol (CAS 135577-15-0, also indexed as the single enantiomer CAS 135637-92-2) is a bicyclic organic compound belonging to the 3-oxabicyclo[3.1.0]hexane class . Its molecular formula is C₆H₁₀O₂ with a molecular weight of 114.14 g/mol [1]. The scaffold features a tetrahydrofuran ring fused to a cyclopropane ring, with a hydroxymethyl substituent at the 6-position. This rigid, conformationally constrained bicyclic framework is of significant interest in medicinal chemistry and nucleoside analogue design [2].

Why Generic Substitution Fails for cis-3-Oxabicyclo[3.1.0]hexane-6-methanol: Critical Dependence on Stereochemistry, Ring-Oxygen Position, and Functional Group Identity


Simple substitution of cis-3-oxabicyclo[3.1.0]hexane-6-methanol with its regioisomers, diastereomers, or close functional group analogs is not viable without altering critical molecular properties. The position of the oxygen atom within the bicyclo[3.1.0]hexane scaffold fundamentally dictates the ring-puckering conformation and the spatial orientation of substituents, which is essential for molecular recognition in nucleoside analogue design [1]. Replacing the 3-oxa scaffold with a 2-oxa scaffold shifts the oxygen to a position that more closely mimics the tetrahydrofuran ring of conventional nucleosides, altering biological activity [1]. Furthermore, stereochemistry at the 6-position is decisive: the cis (or (1R,5S,6r)) configuration provides a specific spatial orientation of the hydroxymethyl group distinct from the trans isomer . Changing the functional group from a primary alcohol to a carboxylic acid dramatically alters hydrogen-bonding capacity (1 donor/2 acceptors vs. 1 donor/3 acceptors) and computed lipophilicity (XLogP3-AA: -0.3 for the acid [2]), which impacts solubility, permeability, and synthetic derivatization pathways. These differences are not incremental; they can result in the complete loss of desired biological activity or synthetic utility.

Quantitative Differentiation Evidence for cis-3-Oxabicyclo[3.1.0]hexane-6-methanol: Head-to-Head and Cross-Study Comparisons


Stereochemical Integrity: cis-(1R,5S,6r) vs. trans-Isomer Separation and Purity

The cis-3-oxabicyclo[3.1.0]hexane-6-methanol, specifically the (1R,5S,6r) isomer (CAS 135637-92-2), is available as a discrete stereoisomer from specialized suppliers . In contrast, generic listings for CAS 135577-15-0 often correspond to the trans isomer or a mixture . The cis isomer is supplied with a purity specification of 95.0% , while the trans isomer (listed under the same CAS 135577-15-0) is offered at a minimum purity of 95% or 97% . This stereochemical distinction is critical for applications where the spatial orientation of the hydroxymethyl group dictates molecular recognition, and the availability of the pure cis isomer avoids the need for costly in-house diastereomer separation.

Stereochemistry Diastereomer Separation Chiral Building Blocks

Scaffold Topology: 3-Oxa vs. 2-Oxa Bicyclo[3.1.0]hexane in Nucleoside Mimicry

In the design of conformationally locked nucleoside analogues, the 3-oxabicyclo[3.1.0]hexane scaffold (scaffold I) provides a distinct spatial oxygen atom geometry compared to the 2-oxabicyclo[3.1.0]hexane scaffold (scaffold II) [1]. The 2-oxa template (II) was specifically engineered to mimic the tetrahydrofuran ring of conventional nucleosides more closely by relocating the fused cyclopropane ring bond and shifting the oxygen atom from the 3-position to the 2-position [1]. This structural change is not subtle; it is a deliberate scaffold redesign to alter the molecular recognition properties. The 3-oxa scaffold (I) remains a valid, distinct rigid template for probing North/South conformational preferences of nucleoside-binding enzymes, as demonstrated by its successful use in adenosine and cytidine deaminase studies [1].

Nucleoside Analogues Conformational Locking Medicinal Chemistry

Physicochemical Property Profile: Alcohol vs. Carboxylic Acid Analog

The physicochemical properties of cis-3-oxabicyclo[3.1.0]hexane-6-methanol differ substantially from its carboxylic acid analog. The alcohol derivative (target compound) has a molecular formula of C₆H₁₀O₂ and a molecular weight of 114.14 g/mol . The carboxylic acid analog (3-oxabicyclo[3.1.0]hexane-6-carboxylic acid, CAS 693248-53-2) has a molecular formula of C₆H₈O₃, a molecular weight of 128.13 g/mol, a computed XLogP3-AA value of -0.3, and features 1 hydrogen bond donor and 3 hydrogen bond acceptors with a topological polar surface area (TPSA) of 46.5 Ų [1]. While fully explicit computed data for the target alcohol is not available in PubChem, the absence of the carboxylic acid group eliminates an H-bond donor and acceptor, reducing the TPSA and altering the logP, which impacts membrane permeability and synthetic reactivity.

Physicochemical Properties Lipophilicity Hydrogen Bonding

Procurement Specification Comparison: cis-3-Oxabicyclo[3.1.0]hexane-6-methanol vs. Generic 3-Oxabicyclo[3.1.0]hexane Derivatives

For procurement decisions, the specific cis isomer (CAS 135637-92-2) is available with a defined purity of 95.0%, as verified by supplier Certificate of Analysis . Generic sources listing the compound under CAS 135577-15-0 often provide less specific stereochemical information and may supply the trans isomer . The cis isomer is offered in small pack sizes (1 g) suitable for R&D scale , while the trans isomer is available in bulk quantities (up to kilograms) . This difference in commercial availability and specification clarity directly impacts procurement risk and experimental reproducibility for research groups requiring the cis configuration.

Chemical Procurement Building Block Purity Reproducibility

Validated Application Scenarios for cis-3-Oxabicyclo[3.1.0]hexane-6-methanol Based on Differential Evidence


Conformationally Constrained Nucleoside Analogue Design and Synthesis

The 3-oxabicyclo[3.1.0]hexane scaffold, from which this compound is derived, has been explicitly employed to construct conformationally locked nucleoside analogues for probing the North/South conformational preferences of nucleoside-binding enzymes [1]. The rigid fused cyclopropane ring locks the tetrahydrofuran-like ring into a specific pucker, and the oxygen atom at the 3-position provides a distinct hydrogen-bonding geometry. The cis-6-hydroxymethyl group on the scaffold serves as a critical attachment point for nucleobase installation via the corresponding isocyanate intermediate [1]. This scaffold has been used to synthesize uracil, thymidine, and cytidine analogues, and the resulting cytidine analogue showed moderate anti-HIV activity in HOS-313 cells expressing HSV-1 TK [1].

Physicochemical Property Optimization of Constrained Scaffolds

The hydroxymethyl functional group distinguishes this compound from the more polar carboxylic acid analog, which has a computed XLogP3-AA of -0.3 and a TPSA of 46.5 Ų [2]. The alcohol group provides a less polar, more lipophilic handle that can be further derivatized to tune the overall molecular properties of the final compound. This is particularly relevant for medicinal chemistry programs aiming to improve membrane permeability or reduce efflux while maintaining the conformational constraint provided by the rigid bicyclic core.

Procurement-Quality-Controlled Building Block for Synthetic Methodology Development

The commercial availability of the pure cis isomer with a verified purity specification of 95.0% from suppliers such as Fluorochem (Product Code F504578) makes this compound a reliable building block for synthetic methodology development. Its defined stereochemistry eliminates the variable of diastereomeric mixtures, which is essential for developing robust synthetic routes to more complex constrained scaffolds. The compound's rigid bicyclic framework and the primary alcohol functional group make it a versatile intermediate for oxidation, esterification, etherification, and nucleophilic substitution reactions.

Computational Chemistry and Conformational Analysis Studies

The 3-oxabicyclo[3.1.0]hexane system has been the subject of detailed computational investigations using ab initio (HF, MP2) and density functional theory (B3LYP) methods to compare its ring-puckering potential energy profiles with other oxygen analogues like 6-oxabicyclo[3.1.0]hexane and 3,6-dioxa[3.1.0]hexane [3]. The 3-oxa isomer presents a distinct potential energy surface compared to its 6-oxa counterpart, which directly impacts its conformational preferences in solution and gas phase. The compound thus serves as an experimental benchmark for validating computational methods aimed at predicting the geometries and vibrational spectra of constrained bicyclic systems.

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